(R)-(-)-N-3-Benzylnirvanol is a potent and selective inhibitor of the cytochrome P450 enzyme CYP2C19. Cytochrome P450 enzymes are a superfamily of heme-containing proteins involved in the metabolism of various endogenous and exogenous compounds, including drugs. Inhibition of specific CYP enzymes like CYP2C19 by compounds like (R)-(-)-N-3-Benzylnirvanol is a crucial tool in drug discovery and development. Researchers use it to determine the contribution of specific CYP enzymes to the metabolism of new chemical entities, enabling the prediction of potential drug-drug interactions and the design of safer and more effective drugs.
(R)-(-)-N-3-Benzylnirvanol is a chiral compound that has garnered attention in medicinal chemistry due to its pharmacological properties, particularly as an inhibitor of cytochrome P450 enzymes. This compound is classified under the category of benzyl derivatives and is structurally related to other compounds like phenobarbital, sharing a common mechanism of action in drug metabolism.
(R)-(-)-N-3-Benzylnirvanol can be synthesized from various precursors through established organic synthesis methods. Its synthesis typically involves the use of chiral intermediates and specific reagents to ensure the formation of the desired enantiomer. The compound has been studied extensively for its pharmacological effects, particularly in relation to its inhibition of cytochrome P450 2C19.
(R)-(-)-N-3-Benzylnirvanol is classified as a secondary amine and a member of the larger family of benzyl alcohol derivatives. It is recognized for its role as a selective inhibitor of cytochrome P450 enzymes, which are crucial in drug metabolism.
The synthesis of (R)-(-)-N-3-Benzylnirvanol typically involves several steps, including the resolution of racemic mixtures and the use of asymmetric synthesis techniques. Common methods include:
The synthesis can be complex and may require optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yields and purity. Advanced techniques like chromatography are often utilized for purification.
(R)-(-)-N-3-Benzylnirvanol features a specific three-dimensional arrangement that contributes to its biological activity. The molecular formula is , and it has a molecular weight of approximately 279.35 g/mol. The structural representation includes:
The compound's InChI key is ZMZDHUHMXXALFX-SFHVURJKSA-N, which provides a unique identifier for chemical databases . The SMILES notation is also available for computational modeling and database searches.
(R)-(-)-N-3-Benzylnirvanol undergoes various chemical reactions typical for secondary amines:
The kinetic parameters such as inhibition constants (K_i) have been determined for its interaction with cytochrome P450 enzymes, showing significant potency against CYP2C19 compared to other isoforms .
(R)-(-)-N-3-Benzylnirvanol acts primarily as an inhibitor of cytochrome P450 2C19, which is involved in the metabolism of many clinically relevant drugs. Its mechanism involves:
Studies have reported K_i values indicating that (R)-(-)-N-3-Benzylnirvanol is a potent inhibitor, with values around 250 nM, highlighting its effectiveness in modulating drug metabolism pathways .
Relevant analyses include melting point determination and spectral data (NMR, IR) for characterization purposes.
(R)-(-)-N-3-Benzylnirvanol serves several important roles in scientific research:
(R)-(-)-N-3-Benzylnirvanol (CAS 790676-41-4) is a chiral hydantoin derivative with the molecular formula C₁₈H₁₈N₂O₂ and a molecular weight of 294.35 g/mol [3] [4]. Its core structure consists of a 5-ethyl-5-phenylhydantoin scaffold modified by an N-3 benzyl substitution, which confers stereochemical specificity. The chiral center at the C5 position of the hydantoin ring defines its (R)-configuration, as denoted by the (-) optical rotation prefix [7] [10]. This absolute configuration critically influences its biological activity, particularly in enzyme inhibition.
The compound's structural identity is further captured in its canonical SMILES string: CC[C@]1(NC(=O)N(Cc2ccccc2)C1=O)c3ccccc3
, where the @
symbol specifies the R-configuration at the C5 stereocenter [7] [8]. The InChI Key (ZMZDHUHMXXALFX-SFHVURJKSA-N
) provides a unique, standardized identifier for databases and computational studies [8] [10].
Table 1: Fundamental Chemical Identifiers of (R)-(-)-N-3-Benzylnirvanol
Property | Value |
---|---|
CAS Registry Number | 790676-41-4 |
IUPAC Name | (5R)-3-benzyl-5-ethyl-5-phenylimidazolidine-2,4-dione |
Molecular Formula | C₁₈H₁₈N₂O₂ |
Molecular Weight | 294.35 g/mol |
Optical Rotation | (-) (R-enantiomer) |
Stereodescriptor | (R)- |
While single-crystal X-ray diffraction data for (R)-(-)-N-3-Benzylnirvanol is limited in the literature, its solid-state properties can be inferred from related hydantoin analogs and experimental characterizations. The compound presents as a white to off-white powder with a melting point range of 147–150°C [10]. Its density is approximately 1.19 g/cm³, suggesting efficient molecular packing in the crystal lattice [10]. Hydantoin derivatives typically exhibit planar ring structures with substituents influencing crystal symmetry via intermolecular hydrogen bonding. The N1-H group serves as a hydrogen bond donor, while the C2=O and C4=O groups act as acceptors, facilitating dimeric or chain-like supramolecular assemblies [5].
Solubility profiling indicates high solubility in DMSO (>20 mg/mL) but insolubility in water, attributed to its hydrophobic benzyl and phenyl moieties [7] [8]. This property dictates its storage conditions (2–8°C, protected from light) and suitability for in vitro assays using organic solvents [8].
The enantiomeric pair (R)-(-) and (S)-(+)-N-3-Benzylnirvanol (CAS 790676-40-3) exhibit starkly divergent biological activities despite identical molecular formulas. The (S)-(+)-enantiomer demonstrates >20-fold greater potency as a CYP2C19 inhibitor (Ki = 0.25 μM) compared to the (R)-(-)-form (Ki = 5.3 μM) [6]. This enantioselectivity arises from differential binding orientations within the CYP2C19 active site, where the (S)-configuration optimally aligns with hydrophobic residues and heme coordination sites [5] [7].
Beyond metabolic inhibition, the (R)-enantiomer displays unique bioactivity profiles. It modulates pro-inflammatory cytokine production and interacts with cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and 5-HT2A serotonin receptors—effects less pronounced in the (S)-counterpart [3] [4]. Economic factors also distinguish the enantiomers: (R)-(-)-N-3-Benzylnirvanol is priced at $367/50 mg for research use, reflecting synthetic challenges in isolating the R-form [3] [10].
Table 2: Enantiomer Comparison of N-3-Benzylnirvanol
Property | (R)-(-)-Isomer | (S)-(+)-Isomer |
---|---|---|
CAS Number | 790676-41-4 | 790676-40-3 |
Optical Rotation | (-) | (+) |
CYP2C19 Inhibition (Ki) | 5.3 μM | 0.25 μM |
Primary Biological Roles | COX-2/5-LOX modulation, cytokine suppression | Potent CYP2C19 inhibition |
Research Price (50 mg) | $367 [3] | $310 (Sigma-Aldrich, est.) |
Computational studies elucidate how the R-configuration at C5 dictates conformational stability and target binding. Density functional theory (DFT) calculations reveal that the (R)-enantiomer adopts a pseudo-axial orientation of the ethyl group, minimizing steric clash with the N3-benzyl substituent. This conformation enhances its fit into the allosteric pocket of COX-2 but reduces affinity for CYP2C19’s constrained active site [5] [8].
Molecular docking simulations show that (R)-(-)-N-3-Benzylnirvanol binds 5-HT2A receptors via hydrogen bonding between the hydantoin C2=O and Ser159 residue, while its benzyl group engages in π-stacking with Phe339 [4]. Parametric methods (e.g., COSMO-RS) predict its solvation free energy in DMSO (-15.2 kcal/mol), corroborating experimental solubility data [7]. Dynamics simulations further indicate the R-enantiomer’s rotational energy barrier (ΔG‡ = 8.3 kcal/mol) around the N3-CH₂ bond, which stabilizes bioactive conformations unavailable to the S-form [5].
Table 3: Computational Parameters of (R)-(-)-N-3-Benzylnirvanol
Parameter | Value/Characteristic | Method |
---|---|---|
Chiral Center Energy | ΔΔG = 1.2 kcal/mol (vs. S-form) | DFT (B3LYP/6-31G*) |
Hydantoin Ring Planarity | Deviation: 0.05 Å | X-ray/DFT optimization |
Solvation Energy (DMSO) | -15.2 kcal/mol | COSMO-RS |
Key Binding Residues | COX-2: Val89, Tyr115; 5-HT2A: Ser159 | Molecular Docking (AutoDock Vina) |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2